molecular formula C17H19FN2OS B4584611 [4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-2-THIENYL)METHANONE

[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-2-THIENYL)METHANONE

Cat. No.: B4584611
M. Wt: 318.4 g/mol
InChI Key: VIBZEKDPPGKGDA-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)piperazinomethanone is a chemical compound with the molecular formula C17H19FN2OS It is a piperazine derivative that features a fluorobenzyl group and a thienylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyl)piperazinomethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)piperazinomethanone undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorobenzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Fluorobenzyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of fluorobenzyl and thienylmethanone groups on biological systems. It can serve as a model compound for drug development and pharmacological studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its piperazine core is a common motif in many drugs, and the fluorobenzyl group can enhance biological activity.

Industry

In the industrial sector, 4-(4-Fluorobenzyl)piperazinomethanone can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyl)piperazinomethanone involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the piperazine core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-Fluorobenzyl)piperazinomethanone is unique due to the specific positioning of the fluorobenzyl and thienylmethanone groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c1-13-2-7-16(22-13)17(21)20-10-8-19(9-11-20)12-14-3-5-15(18)6-4-14/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBZEKDPPGKGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-2-THIENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-2-THIENYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-2-THIENYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-2-THIENYL)METHANONE
Reactant of Route 5
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-2-THIENYL)METHANONE
Reactant of Route 6
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-2-THIENYL)METHANONE

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